Carnitylcholine

Description

Carnitylcholine (acetyl-L-carnitylcholine) is a cholinergic compound first identified in rat brain extracts through chromatographic and enzymatic assays . Structurally, it combines elements of acetylcholine (a neurotransmitter) and L-carnitine (a quaternary ammonium compound involved in fatty acid metabolism). This hybrid structure confers unique cholinomimetic properties, enabling it to interact with acetylcholine receptors while exhibiting distinct metabolic stability compared to acetylcholine . Early studies demonstrated that this compound mimics acetylcholine’s effects on synaptic transmission but resists rapid hydrolysis by acetylcholinesterase, prolonging its activity in neuronal tissues .

Properties

CAS No. |

34566-86-4 |

|---|---|

Molecular Formula |

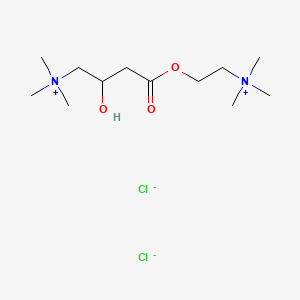

C12H28Cl2N2O3 |

Molecular Weight |

319.27 g/mol |

IUPAC Name |

[2-hydroxy-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butyl]-trimethylazanium;dichloride |

InChI |

InChI=1S/C12H28N2O3.2ClH/c1-13(2,3)7-8-17-12(16)9-11(15)10-14(4,5)6;;/h11,15H,7-10H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

MESTZMPUVNXFMI-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCOC(=O)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |

Synonyms |

carnitylcholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Affinity and Metabolic Stability

- This compound vs. Acetylcholine :

this compound exhibits comparable affinity for muscarinic receptors but demonstrates prolonged activity due to resistance to acetylcholinesterase-mediated degradation . In rat brain studies, this compound’s half-life in synaptic clefts was 3–5 times longer than acetylcholine’s . - This compound vs. Carbachol :

Carbachol is a synthetic choline ester with high muscarinic receptor selectivity and clinical use in glaucoma. Unlike carbachol, this compound’s structure may facilitate mitochondrial uptake, linking cholinergic signaling to energy production pathways .

Metabolic Pathways

This compound’s metabolism involves mitochondrial enzymes, suggesting a unique interplay between cholinergic activity and lipid metabolism .

Clinical and Preclinical Findings

- Neurological Effects : In rat models, this compound enhanced cortical neuron viability under ischemic conditions, outperforming acetylcholine in neuroprotection due to its stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.